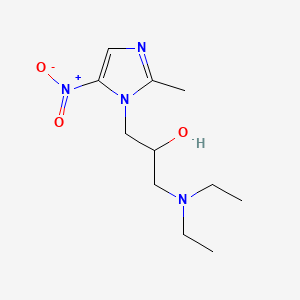
alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol is a complex organic compound with a unique structure that includes an imidazole ring, a nitro group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting with the formation of the imidazole ring. The process often includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The diethylaminoethyl side chain is introduced through alkylation reactions, often using diethylamine and an appropriate alkylating agent.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Scientific Research Applications
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole: Shares the imidazole ring and nitro group but lacks the diethylaminoethyl side chain.
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure but different substituents.
Uniqueness
Alpha-((Diethylamino)methyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74550-94-0 |
|---|---|
Molecular Formula |
C11H20N4O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(diethylamino)-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H20N4O3/c1-4-13(5-2)7-10(16)8-14-9(3)12-6-11(14)15(17)18/h6,10,16H,4-5,7-8H2,1-3H3 |
InChI Key |
ILEJYJAIYUJGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1C(=NC=C1[N+](=O)[O-])C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















